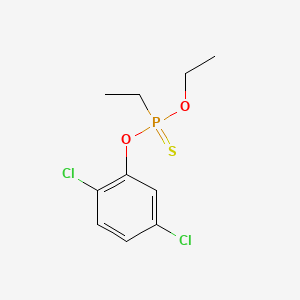![molecular formula C14H19ClN2O2 B13768026 Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate typically involves the reaction of 3-chlorophenylpiperazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
科学的研究の応用
Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Cetirizine Ethyl Ester: This compound is similar in structure and is used as an antihistamine.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine core and is studied for its antibacterial activity.
Uniqueness
Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)11-16-6-8-17(9-7-16)13-5-3-4-12(15)10-13/h3-5,10H,2,6-9,11H2,1H3 |
InChIキー |
ZGLBKHNWOHUQGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)


![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)

![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)




![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
